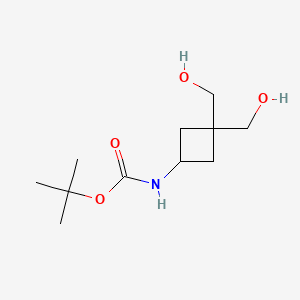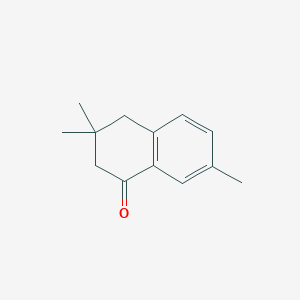
3,3,7-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C13H16O It is a derivative of naphthalene, characterized by the presence of three methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with methylating agents in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,3,7-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are used under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled temperatures and solvents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
3,3,7-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 3,3,7-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound without the methyl groups, used in various chemical applications.
1,5,7-Trimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with different methyl group positions, exhibiting distinct chemical properties.
Uniqueness
3,3,7-Trimethyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific methylation pattern and the presence of a ketone functional group
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3,3,7-trimethyl-2,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C13H16O/c1-9-4-5-10-7-13(2,3)8-12(14)11(10)6-9/h4-6H,7-8H2,1-3H3 |
InChI Key |
GABQONIIPGMOBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(CC2=O)(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


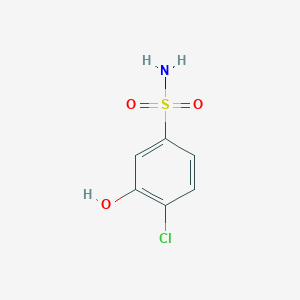
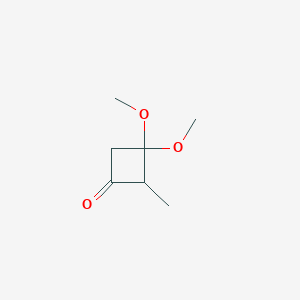
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
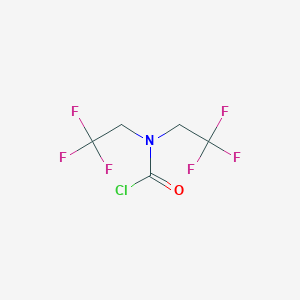
![tert-butyl N-{7-iodopyrrolo[2,1-f][1,2,4]triazin-4-yl}carbamate](/img/structure/B13505984.png)
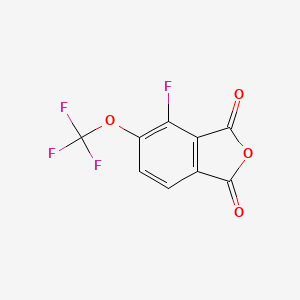
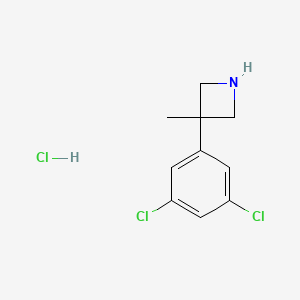
![1-{5,8-Dioxaspiro[3.5]nonan-7-yl}methanamine hydrochloride](/img/structure/B13505995.png)
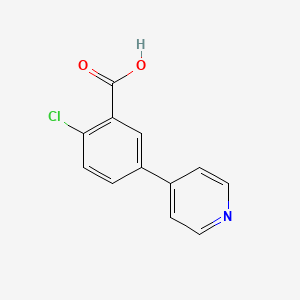
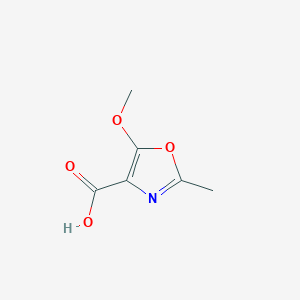
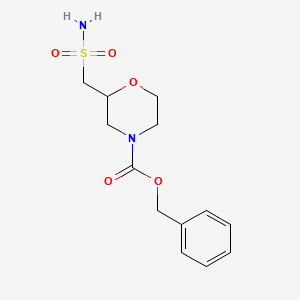
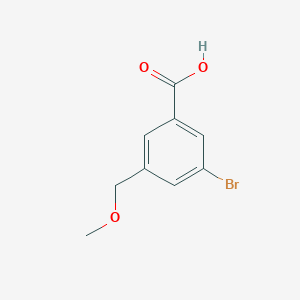
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
